molecular formula C20H15NO2 B12910527 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione CAS No. 607393-85-1

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Cat. No.: B12910527
CAS No.: 607393-85-1
M. Wt: 301.3 g/mol
InChI Key: SQZGYRLDIGOIFL-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that features both indole and naphthoquinone moieties. Indole derivatives are known for their wide range of biological activities, while naphthoquinones are recognized for their redox properties. This compound, therefore, holds significant potential in various scientific fields due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The naphthoquinone moiety can be introduced through a subsequent Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:

Biological Activity

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione, a compound belonging to the naphthoquinone family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with a 1,4-dione functional group and an indole moiety. Its structure can be represented as follows:

C15H13N1O2\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{2}

This unique structure is responsible for its varied interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Case Studies

  • Antibacterial Activity : A study found that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were particularly low against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
    BacteriaMIC (µg/mL)
    Staphylococcus aureus3.90
    Escherichia coli7.80
    Mycobacterium tuberculosis<1.00
  • Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL .

Anticancer Properties

The anticancer properties of this compound have been explored in various studies, focusing on its ability to inhibit the growth of cancer cell lines.

Research Findings

In vitro studies have shown that this compound preferentially suppresses the growth of rapidly dividing cancer cells compared to normal fibroblasts .

Cell LineIC50 (µM)
A549 (lung cancer)5.00
HeLa (cervical cancer)4.50

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the interaction with cellular signaling pathways related to cell proliferation and apoptosis has been suggested.

Properties

CAS No.

607393-85-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

InChI

InChI=1S/C20H15NO2/c1-11-17(18-12(2)21-16-10-6-5-9-15(16)18)20(23)14-8-4-3-7-13(14)19(11)22/h3-10,21H,1-2H3

InChI Key

SQZGYRLDIGOIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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